1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid
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Overview
Description
1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
- Oxidation products include carboxylate salts or esters.
- Reduction products include cyclohexanol or cyclohexanone derivatives.
- Substitution products include nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.
3,5-Dimethylbenzoic acid: Lacks the cyclohexane ring, affecting its reactivity and applications.
1-(4-Methylphenyl)cyclohexane-1-carboxylic acid: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness: 1-(3,5-Dimethylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclohexane ring and the 3,5-dimethylphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H20O2 |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-11-8-12(2)10-13(9-11)15(14(16)17)6-4-3-5-7-15/h8-10H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
XOHRWYGAWNTXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCCCC2)C(=O)O)C |
Origin of Product |
United States |
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